

A Technical Guide to the Chemical Properties and Stability of Mito-apocynin (C2)

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Compound of Interest

Compound Name: Mito-apocynin (C2)

Cat. No.: B2522044

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, stability, and relevant experimental methodologies for **Mito-apocynin (C2)**. Mito-apocynin is a novel, orally active compound synthesized by conjugating apocynin with a mitochondria-targeting triphenylphosphonium (TPP⁺) cation.[1][2] This modification enhances its cell permeability and facilitates its accumulation within mitochondria, making it a potent agent for mitigating mitochondrial oxidative stress.[1][3] Its primary mechanism of action involves the inhibition of NADPH oxidase, a key enzyme responsible for producing reactive oxygen species (ROS), thereby exhibiting significant antioxidant, anti-inflammatory, and neuroprotective effects.[1][4]

Chemical Properties

Mito-apocynin (C2) is characterized by the attachment of an apocynin moiety to a TPP⁺ cation.[2] The TPP⁺ group is highly lipophilic, enabling the molecule to cross cellular and mitochondrial membranes.[1][3]

Table 1: General Chemical Properties of **Mito-apocynin (C2)**

| Property | Value | Reference(s) |
|-------------------|---|--------------|
| IUPAC Name | (2-(1-(4-hydroxy-3-methoxyphenyl)acetamido)ethyl)triphenylphosphonium bromide | N/A |
| Synonyms | Mito-Apo | [1] |
| CAS Number | 1254044-41-1 | [2] |
| Molecular Formula | C ₂₈ H ₂₇ BrNO ₃ P | [2] |
| Molecular Weight | 536.40 g/mol | [2] |
| Appearance | Light yellow to yellow solid | [2] |

Table 2: Solubility Data for **Mito-apocynin (C2)**

| Solvent | Solubility | Notes | Reference(s) |
|---------|-----------------------|--|--------------------|
| DMSO | 100 mg/mL (186.43 mM) | Requires ultrasonic assistance. Hygroscopic DMSO can impact solubility; use freshly opened solvent. | [2][5] |
| Water | Insoluble | N/A | [6] (for Apocynin) |
| Ethanol | Soluble | N/A | [7] (for Apocynin) |

Stability and Storage

Proper handling and storage are critical to maintain the integrity of Mito-apocynin. While specific degradation pathway studies for the conjugated molecule are not extensively published, stability data for its parent compound, apocynin, and recommended storage conditions for Mito-apocynin provide guidance.

Table 3: Recommended Storage Conditions for **Mito-apocynin (C2)** Stock Solutions

| Temperature | Duration | Conditions | Reference(s) |
|-------------|----------------|-------------------------------------|--------------|
| -80°C | Up to 6 months | Sealed storage, away from moisture. | [2][8] |
| -20°C | Up to 1 month | Sealed storage, away from moisture. | [2][8] |
| 4°C (Solid) | Long-term | Sealed storage, away from moisture. | [2] |

Table 4: Stability of the Parent Compound (Apocynin) Under Stress Conditions

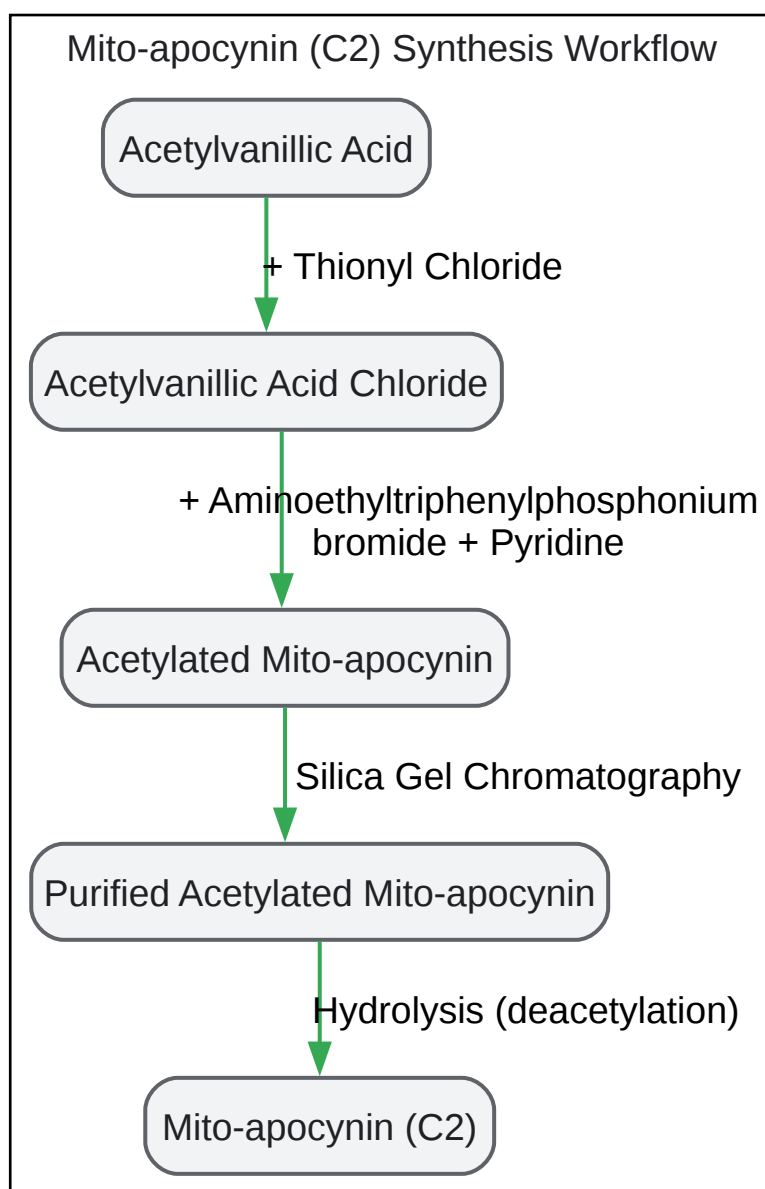
| Condition | Degradation Level | Reference(s) |
|--|-------------------------|--------------|
| Acid Hydrolysis (1 M HCl) | Mild degradation | [9][10] |
| Alkali Hydrolysis (1 M NaOH) | Significant degradation | [9][10] |
| Oxidation (30% H ₂ O ₂) | Mild degradation | [9][10] |
| Photodegradation (Visible Light) | No degradation observed | [9][10] |

Synthesis and Experimental Protocols

Synthesis of Mito-apocynin (C2)

Mito-apocynin is synthesized by modifying previously described protocols for other mitochondria-targeted compounds.[1][11] The general scheme involves the following key steps:

- Conversion of acetylvannillic acid to acetylvannillic acid chloride using thionyl chloride.
- Reaction of the acid chloride with aminoethyltriphenylphosphonium bromide in the presence of pyridine and dichloromethane.
- Purification of the resulting acetylated Mito-apocynin using a silica gel column.
- Removal of the acetyl protective group by hydrolysis to yield the final Mito-apocynin product.
[1][11]



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*A simplified diagram of the **Mito-apocynin (C2)** synthesis pathway.*

Quantification by High-Performance Liquid Chromatography (HPLC)

A validated stability-indicating HPLC method for the parent compound, apocynin, can be adapted for Mito-apocynin. This is crucial for determining purity, stability, and concentration in biological matrices.^{[9][10]}

- System: Agilent Technologies 1200 Series HPLC or equivalent.[\[11\]](#)
- Column: Reversed-phase C18 column (e.g., Kinetex C18 or Merk Millipore RP C₁₈, 125 mm x 4 mm, 5 µm).[\[9\]](#)[\[11\]](#)
- Mobile Phase: Isocratic mixture of acetonitrile and water with 1% acetic acid (e.g., 60:40 v/v).[\[9\]](#)[\[10\]](#)
- Flow Rate: 0.8 - 1.5 mL/min.[\[9\]](#)[\[11\]](#)
- Detection: UV detector at 276 nm.[\[9\]](#)[\[12\]](#)
- Injection Volume: 20 µL.[\[9\]](#)[\[11\]](#)
- Quantification: Based on a standard curve prepared with known concentrations of the analyte (e.g., 0.1, 0.3, 1.0, 10, and 30 µg).[\[11\]](#)

Quantification by LC-MS/MS

For higher sensitivity and specificity, especially in complex biological samples like brain tissue and serum, LC-MS/MS is employed.[\[13\]](#)

- LC System: Agilent 1290 Infinity II UHPLC or similar.[\[13\]](#)
- MS System: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[\[13\]](#)
- Column: Agilent ZORBEX Eclipse plus C18 (2.1 mm x 50 mm, 1.8 µm).[\[13\]](#)
- Sample Preparation: Tissues are homogenized and extracted. An internal standard, such as (2-hydroxy-3-phenoxy propyl) triphenylphosphonium bromide, is added prior to extraction.[\[13\]](#)
- Injection Volume: 5 µL.[\[13\]](#)

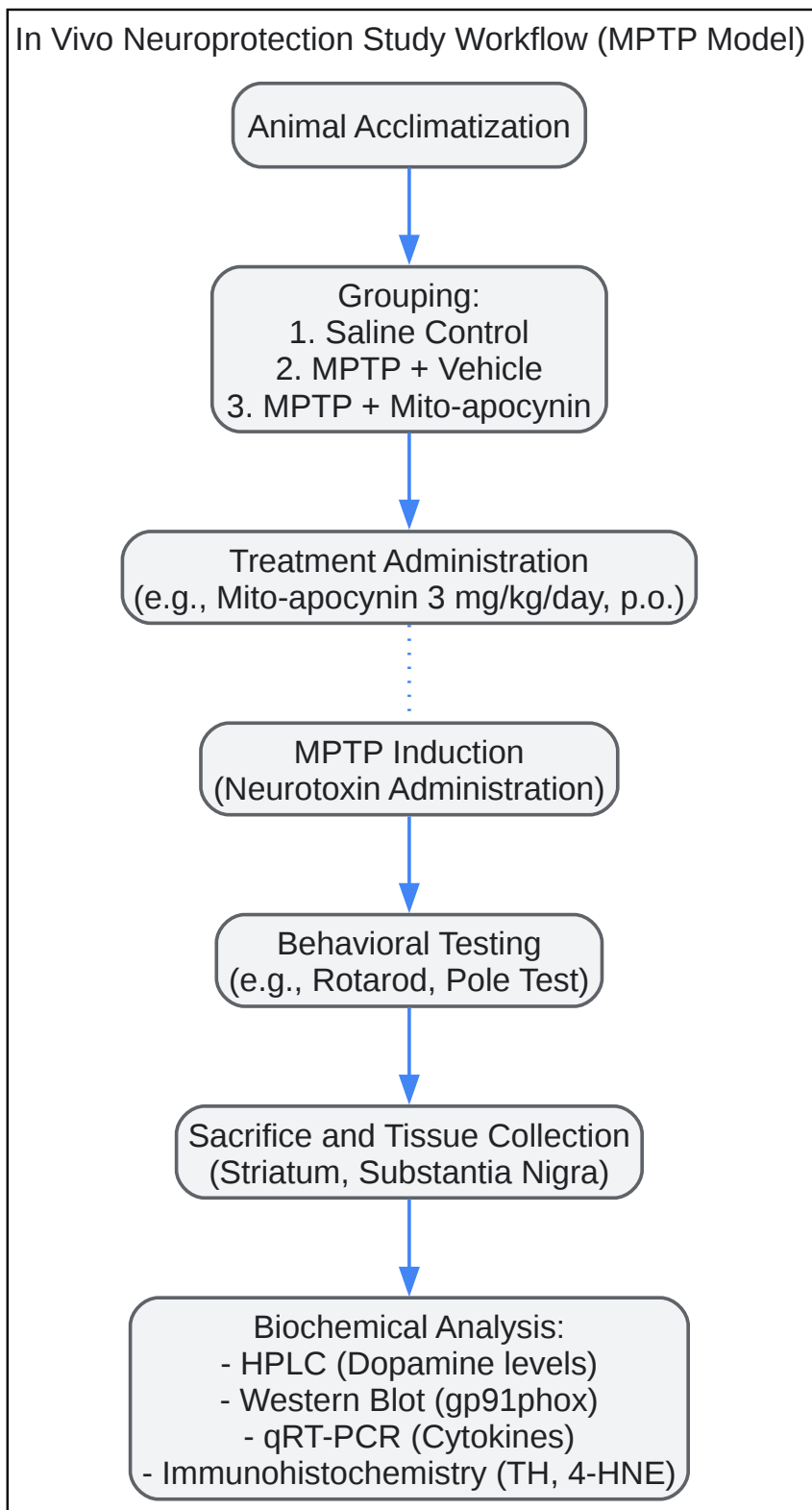
In Vitro Assays for Oxidative Stress

- Mitochondrial Superoxide Measurement (MitoSOX Assay):

- Pretreat cells (e.g., U373 human astrocytes or N27 dopaminergic neurons) with Mito-apocynin (e.g., 10 μ M) for 1-12 hours.[\[14\]](#)[\[15\]](#)
- Induce oxidative stress if required by the experimental design.
- Incubate cells with MitoSOX Red dye for 20 minutes.[\[14\]](#)
- Measure fluorescence using a microplate reader or visualize via fluorescence microscopy to assess mitochondrial ROS levels.[\[14\]](#)[\[15\]](#)
- Nitric Oxide Measurement (Griess Assay):
 - Pretreat cells with Mito-apocynin.
 - Induce an inflammatory response (e.g., with LPS or TWEAK).[\[14\]](#)[\[15\]](#)
 - Collect the cell supernatant.
 - Use the Griess reagent to measure the level of nitrite, a stable product of nitric oxide, via spectrophotometry.[\[14\]](#)[\[15\]](#)
- General ROS Measurement (CM-H2DCFDA Assay):
 - Pretreat cells with Mito-apocynin.
 - Load cells with the redox-sensitive dye CM-H2DCFDA (e.g., 1 μ M).[\[14\]](#)
 - Induce oxidative stress.
 - Measure the magnitude of ROS generation using a fluorescence plate reader.[\[14\]](#)

In Vivo Experimental Protocol Example

The neuroprotective effects of Mito-apocynin have been demonstrated in various animal models of Parkinson's disease, such as the MPTP mouse model.[\[1\]](#)



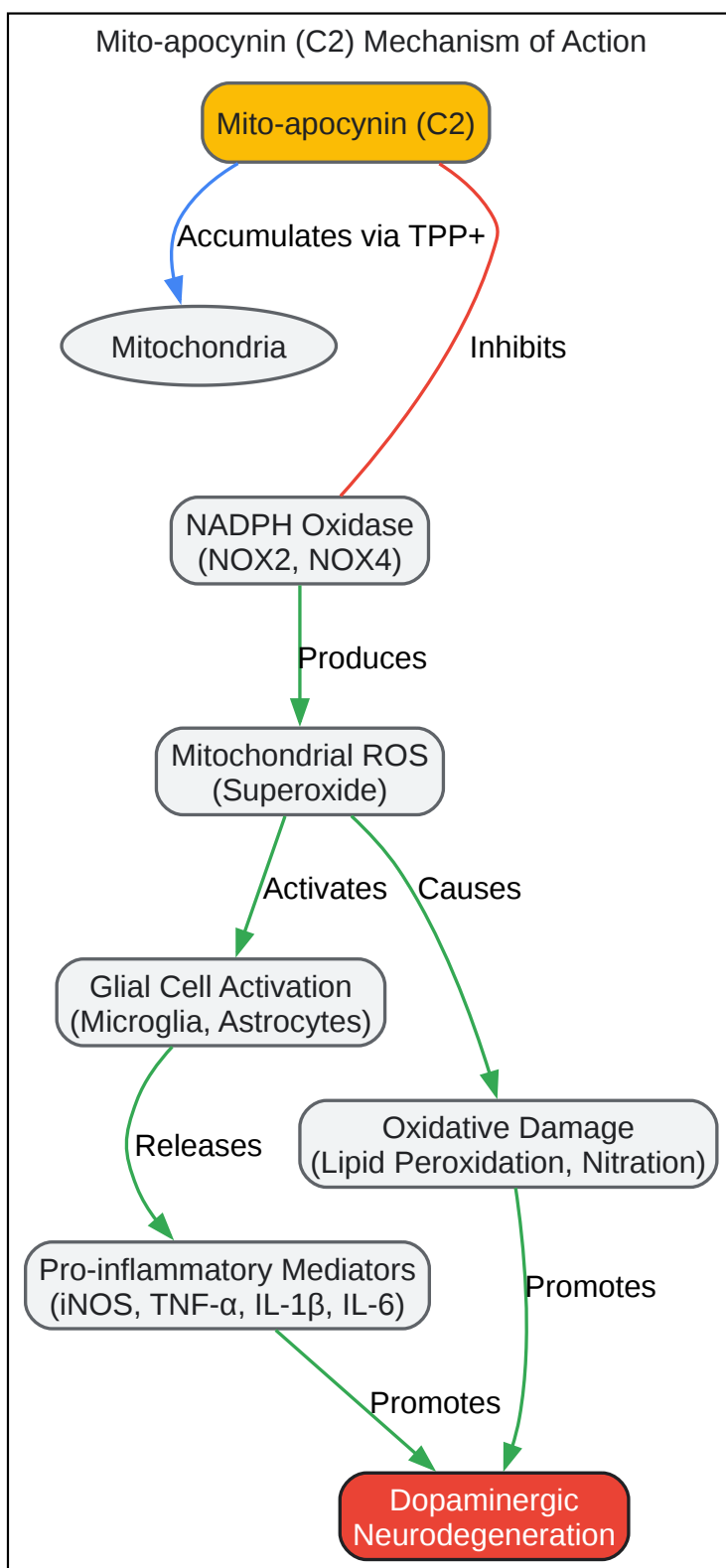
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Workflow for a preclinical study evaluating Mito-apocynin's efficacy.

Mechanism of Action and Signaling Pathways

Mito-apocynin's primary therapeutic action stems from its ability to suppress oxidative stress and inflammation at the mitochondrial level.

- **Mitochondrial Targeting:** The TPP⁺ cation drives the accumulation of the compound within the mitochondria, placing it at a primary site of ROS production.[\[1\]](#)[\[16\]](#)
- **NADPH Oxidase (NOX) Inhibition:** Mito-apocynin inhibits the activity of NADPH oxidase (specifically isoforms like NOX2/gp91phox and NOX4), which is a major source of superoxide in cells, particularly in activated microglia and neurons under stress.[\[1\]](#)[\[16\]](#)[\[17\]](#)
- **Reduction of Oxidative Stress:** By inhibiting NOX, Mito-apocynin significantly reduces the production of superoxide and downstream reactive species. This leads to decreased levels of oxidative damage markers such as 4-hydroxynonenal (4-HNE) and 3-nitrotyrosine (3-NT).[\[1\]](#)
- **Suppression of Neuroinflammation:** The reduction in oxidative stress prevents the activation of glial cells (microglia and astrocytes).[\[1\]](#) This, in turn, suppresses the expression and release of pro-inflammatory molecules, including:
 - Inducible nitric oxide synthase (iNOS).[\[1\]](#)
 - Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF- α), Interleukin-1 beta (IL-1 β), and Interleukin-6 (IL-6).[\[1\]](#)[\[3\]](#)
- **Modulation of Mitochondrial Quality Control:** In models of excitotoxicity, Mito-apocynin has been shown to enhance the expression of proteins involved in mitochondrial biogenesis and quality control, such as PGC-1 α , PINK1, and Parkin.[\[3\]](#)[\[17\]](#)



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Core signaling pathway modulated by **Mito-apocynin (C2)**.

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